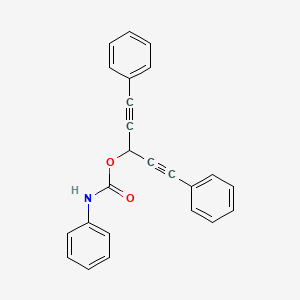
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a penta-1,4-diyn backbone with phenyl groups attached at the 1 and 5 positions, and a phenylcarbamate group at the 3 position. Its distinct structure makes it an interesting subject for studies in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate typically involves the following steps:
Formation of the penta-1,4-diyn backbone: This can be achieved through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through various substitution reactions, often using phenyl halides and a suitable base.
Introduction of the phenylcarbamate group: This step involves the reaction of the intermediate compound with phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the triple bonds in the penta-1,4-diyn backbone to double or single bonds, resulting in different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as phenyl halides, bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydrogenated compounds with varying degrees of saturation.
Scientific Research Applications
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamate group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The penta-1,4-diyn backbone provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar backbone but features a dienone structure instead of a diyn.
Dibenzalacetone: Another related compound with a similar phenyl-substituted backbone but different functional groups.
Uniqueness
1,5-Diphenylpenta-1,4-diyn-3-yl phenylcarbamate stands out due to its unique combination of a penta-1,4-diyn backbone and a phenylcarbamate group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
50428-88-1 |
|---|---|
Molecular Formula |
C24H17NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,5-diphenylpenta-1,4-diyn-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C24H17NO2/c26-24(25-22-14-8-3-9-15-22)27-23(18-16-20-10-4-1-5-11-20)19-17-21-12-6-2-7-13-21/h1-15,23H,(H,25,26) |
InChI Key |
FASZZKAGMOWTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















